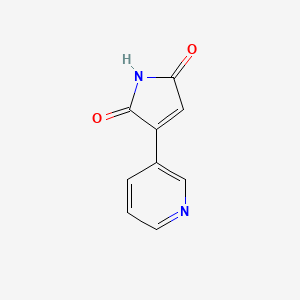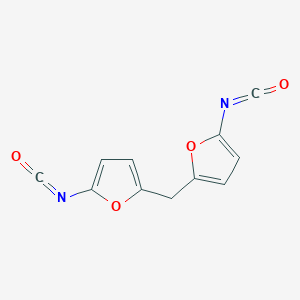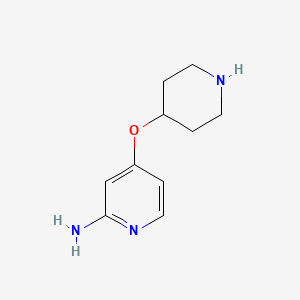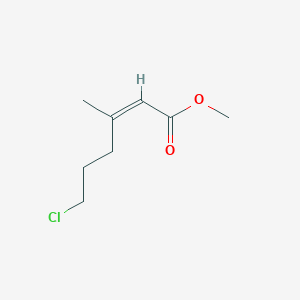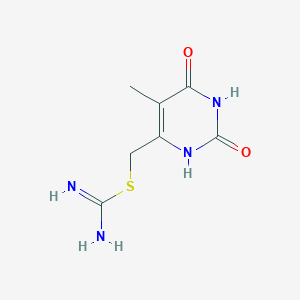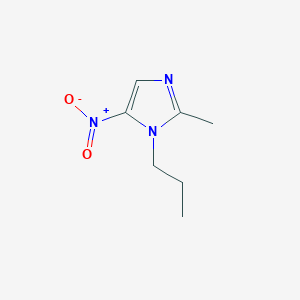
2-methyl-5-nitro-1-propyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-nitro-1-propyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 5-position, and a propyl group at the 1-position of the imidazole ring. Imidazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 2-methyl-5-nitro-1-propyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole, followed by nitration to produce the desired compound . Industrial production methods often utilize multi-component protocols to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-methyl-5-nitro-1-propyl-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. .
Wissenschaftliche Forschungsanwendungen
2-methyl-5-nitro-1-propyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is used in the development of new antibiotics.
Medicine: It is investigated for its potential use in treating various diseases, including bacterial infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other materials .
Wirkmechanismus
The mechanism of action of 2-methyl-5-nitro-1-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity. Upon entering the cell, the compound undergoes reduction to form reactive intermediates that can damage cellular components such as DNA and proteins. This leads to the inhibition of cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
2-methyl-5-nitro-1-propyl-1H-imidazole can be compared with other similar compounds such as:
Metronidazole: A well-known antibiotic with a similar nitroimidazole structure.
Tinidazole: Another nitroimidazole used to treat infections.
Ornidazole: Used for its antimicrobial properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
5006-72-4 |
|---|---|
Molekularformel |
C7H11N3O2 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-methyl-5-nitro-1-propylimidazole |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-9-6(2)8-5-7(9)10(11)12/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
GMTVTGSZZFRDSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=NC=C1[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)
![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)


![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)

